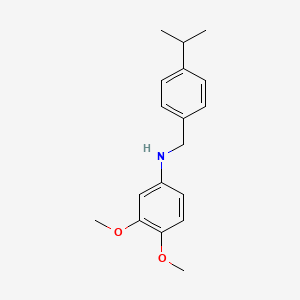
N-(3-chlorophenyl)-4-morpholinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-4-morpholinecarbothioamide, also known as CMCT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry and pharmacology. CMCT is a thioamide derivative of the antihistamine drug, chlorpheniramine, and has been found to exhibit a range of interesting properties that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-morpholinecarbothioamide is not fully understood, but it is believed to involve the binding of the compound to the active site of enzymes, thereby inhibiting their activity. This compound has also been found to interact with various receptors in the brain, including the GABA-A receptor, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of neurotransmitter levels in the brain, and the reduction of intraocular pressure. These effects make this compound a potential candidate for the treatment of various diseases, including Alzheimer's disease, glaucoma, and epilepsy.
Advantages and Limitations for Lab Experiments
N-(3-chlorophenyl)-4-morpholinecarbothioamide has several advantages for use in lab experiments, including its relatively low cost, high solubility in organic solvents, and ease of synthesis. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling due to its reactive nature.
Future Directions
There are several potential future directions for research on N-(3-chlorophenyl)-4-morpholinecarbothioamide. One area of interest is the development of new drugs based on this compound that are more effective and have fewer side effects than current treatments for diseases such as Alzheimer's disease and glaucoma. Another area of interest is the investigation of the potential use of this compound as a tool for studying enzyme activity and neurotransmitter signaling in the brain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-4-morpholinecarbothioamide involves the reaction of chlorpheniramine with carbon disulfide and morpholine in the presence of a base catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Scientific Research Applications
N-(3-chlorophenyl)-4-morpholinecarbothioamide has been found to exhibit a range of interesting properties that make it a promising candidate for further research. It has been found to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This inhibition of enzyme activity makes this compound a potential candidate for the treatment of various diseases, including Alzheimer's disease and glaucoma.
properties
IUPAC Name |
N-(3-chlorophenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2OS/c12-9-2-1-3-10(8-9)13-11(16)14-4-6-15-7-5-14/h1-3,8H,4-7H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGABQDALBVBHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluorobenzaldehyde (10-oxo-10H-pyridazino[6,1-b]quinazolin-2-yl)hydrazone](/img/structure/B5798493.png)



![5-(3,4-dimethylphenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5798517.png)



![2-[3-(trifluoromethyl)phenyl]-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile](/img/structure/B5798545.png)

![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5798556.png)
![N-(2-fluorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5798558.png)

![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5798574.png)